Cas no 138876-40-1 ((2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol)

(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Azetidinol, 1-(diphenylmethyl)-2-methyl-, (2S-cis)-
- (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol
- (2S,3S)-1-(diphenylmethyl)-3-hydroxy-2-methylazetidine
- 3-Azetidinol, 1-(diphenylmethyl)-2-methyl-, (2S,3S)-
- (2S,3S)-1-Benzhydryl-2-methylazetidin-3-ol
- 1-(diphenylmethyl)-2-methylazetidin-3-ol,cis-
- MFCD30802773
- AT24719
- AS-79412
- cis-1-(diphenylmethyl)-2-methylazetidin-3-ol
- D79143
- 159651-60-2
- CS-0433403
- MFCD30802676
- 138876-40-1
- SCHEMBL9099058
- (2S,3S)-1-benzhydryl-2-methylazetidin-3-ol
-
- MDL: MFCD30802773
- Inchi: InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16-/m0/s1
- InChI Key: RVJIUWJMJDLQIP-BBRMVZONSA-N
- SMILES: C[C@H]1[C@@H](O)CN1C(C1=CC=CC=C1)C1=CC=CC=C1
Computed Properties
- Exact Mass: 253.146664230g/mol
- Monoisotopic Mass: 253.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 3
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB571799-500mg |
(2S,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol; . |
138876-40-1 | 500mg |
€1097.00 | 2023-08-31 | ||
eNovation Chemicals LLC | Y1053212-500MG |
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
138876-40-1 | 97% | 500mg |
$640 | 2025-02-28 | |
eNovation Chemicals LLC | Y1053212-10G |
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
138876-40-1 | 97% | 10g |
$4815 | 2025-02-28 | |
eNovation Chemicals LLC | Y1053212-250MG |
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
138876-40-1 | 97% | 250mg |
$385 | 2025-02-28 | |
eNovation Chemicals LLC | Y1053212-5G |
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
138876-40-1 | 97% | 5g |
$2890 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA098-500MG |
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
138876-40-1 | 97% | 500MG |
¥ 3,418.00 | 2023-03-31 | |
eNovation Chemicals LLC | Y1053212-5G |
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
138876-40-1 | 97% | 5g |
$2890 | 2024-07-21 | |
AstaTech | AT24719-1/G |
(2S,3S)-1-BENZHYDRYL-2-METHYLAZETIDIN-3-OL |
138876-40-1 | 95% | 1g |
$998 | 2023-09-19 | |
eNovation Chemicals LLC | Y1053212-250MG |
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
138876-40-1 | 97% | 250mg |
$385 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504073-1g |
(2S,3S)-1-Benzhydryl-2-methylazetidin-3-ol |
138876-40-1 | 98% | 1g |
¥8156 | 2023-02-28 |
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol Related Literature
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Comprehensive Overview of (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS No. 138876-40-1)
The compound (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS No. 138876-40-1) is a chiral azetidine derivative with significant potential in pharmaceutical and organic synthesis. Its unique stereochemistry and functional groups make it a valuable intermediate for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers and industry professionals are increasingly interested in this molecule due to its role in asymmetric synthesis and its potential applications in medicinal chemistry.
One of the key features of (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is its stereospecificity, which allows for precise control in synthetic pathways. This attribute aligns with the growing demand for chiral building blocks in the pharmaceutical industry, where enantiopure compounds are critical for reducing side effects and improving drug efficacy. The compound’s diphenylmethyl group also contributes to its stability and reactivity, making it a versatile candidate for catalysis and ligand design.
In recent years, the search for novel heterocyclic compounds has surged, driven by advancements in AI-driven drug discovery and high-throughput screening. (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol fits into this trend as a scaffold for designing bioactive molecules. Its azetidine ring is particularly noteworthy, as this four-membered nitrogen-containing heterocycle is gaining attention for its conformational rigidity and metabolic stability—properties highly sought after in kinase inhibitors and GPCR modulators.
From a synthetic perspective, the preparation of (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol often involves enantioselective methods, such as chiral auxiliary-assisted reactions or enzymatic resolution. These techniques are frequently discussed in academic forums and patent literature, reflecting the compound’s relevance to green chemistry and sustainable synthesis. Additionally, its hydroxyl group offers a handle for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies.
The pharmacological potential of (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is another area of interest. Preliminary studies suggest its utility in modulating neurotransmitter receptors, which could pave the way for treatments targeting neurodegenerative diseases or mood disorders. This aligns with current healthcare trends focusing on personalized medicine and precision therapeutics. Furthermore, its lipophilic properties may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.
For researchers exploring small-molecule probes or chemical biology tools, (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol offers a promising starting point. Its structural complexity and functional diversity make it suitable for target identification and mechanistic studies. The compound’s CAS No. 138876-40-1 is often cited in databases like SciFinder and Reaxys, underscoring its established role in scientific literature.
In summary, (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS No. 138876-40-1) represents a multifaceted compound with broad applications in drug development, catalysis, and material science. Its combination of chirality, reactivity, and biological relevance positions it as a subject of ongoing research and innovation. As the scientific community continues to prioritize molecular diversity and sustainable methodologies, this compound is likely to remain a focal point in cutting-edge chemistry.
138876-40-1 ((2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol) Related Products
- 2680725-06-6(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 2227202-43-7(benzyl (2R)-4-cyano-2-methyl-piperidine-1-carboxylate)
- 1098359-85-3(7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione)
- 95474-59-2(4-chloro-1,2-dihydro-1,5-naphthyridin-2-one)
- 76812-64-1(6-(tert-Butyl) Acemetacin)
- 1539842-99-3(3-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-1-amine)
- 42071-12-5(methyl1-(2-methylphenyl)ethylamine)
- 51925-41-8(2-sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde)
- 2138374-06-6(7-ethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-thieno2,3-cpyridine)
- 1894279-18-5(5-2-(pyrrolidin-1-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)